molecular formula C10H5BrN2 B1447891 6-Quinolinecarbonitrile, 8-bromo- CAS No. 1378261-11-0

6-Quinolinecarbonitrile, 8-bromo-

Cat. No.: B1447891
CAS No.: 1378261-11-0
M. Wt: 233.06 g/mol
InChI Key: OLPUZUFNPYAXDD-UHFFFAOYSA-N
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Description

6-Quinolinecarbonitrile, 8-bromo- is a chemical compound belonging to the quinoline family. It is a heterocyclic organic compound that contains a quinoline ring with a cyano group (-CN) and a bromine atom (-Br) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolinecarbonitrile, 8-bromo- typically involves the bromination of quinolinecarbonitrile. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the continuous flow of quinolinecarbonitrile and bromine through a reactor, with precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Quinolinecarbonitrile, 8-bromo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinolinecarbonitrile derivatives with higher oxidation states.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted quinolinecarbonitrile derivatives.

Scientific Research Applications

6-Quinolinecarbonitrile, 8-bromo- has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Quinolinecarbonitrile, 8-bromo- exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and bromine atom (-Br) play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

  • 6-Quinolinecarbonitrile, 8-chloro-

  • 6-Quinolinecarbonitrile, 8-fluoro-

Properties

IUPAC Name

8-bromoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-5-7(6-12)4-8-2-1-3-13-10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPUZUFNPYAXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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